![molecular formula C7H13ClF2N2O B1383844 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride CAS No. 2206244-08-6](/img/structure/B1383844.png)
2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride
Overview
Description
Scientific Research Applications
Pyrolysis Products and Stability Analysis
One area of research focuses on understanding the stability of similar compounds under heat exposure. For instance, the pyrolysis of a related compound, bk-2C-B (a new psychoactive substance), has been studied to identify the formation of pyrolytic degradation products. This research is crucial for assessing the risks associated with inhalation or smoking of these compounds, and understanding their chemical stability under different conditions (Texter et al., 2018).
Synthesis and Antimicrobial Activity
Research into the synthesis and antimicrobial activity of similar compounds has been conducted. For example, the synthesis of compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone has been explored, with a focus on their potential antibacterial and antifungal properties. Such studies contribute to the development of new pharmaceuticals and understanding the bioactive properties of these compounds (Wanjari, 2020).
Pharmaceutical Applications
The compound's analogs have been studied for their potential pharmacological applications. For instance, derivatives like 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone have been synthesized and evaluated for their anti-HIV-1 RT (Reverse Transcriptase) inhibitory activity. Such studies are significant for developing new treatments for HIV and related viral infections (Chander et al., 2017).
Chemical Synthesis and Characterization
Extensive research has been conducted on the synthesis and characterization of compounds structurally similar to 2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride. These studies are fundamental to the field of organic chemistry and are essential for developing novel synthetic methods and understanding the chemical properties of these compounds (Govindhan et al., 2017).
properties
IUPAC Name |
2-amino-1-(4,4-difluoropiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O.ClH/c8-7(9)1-3-11(4-2-7)6(12)5-10;/h1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDODEKVFWHBNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4,4-difluoropiperidin-1-yl)-ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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